(E)-8,11-Dodecadien-1-ol
Description
Contextualizing (E,E)-8,10-Dodecadien-1-ol within Semiochemical Research
Semiochemicals are broadly categorized into pheromones, which mediate intraspecific communication (within the same species), and allelochemicals, which mediate interspecific communication (between different species). frontiersin.orguliege.be (E,E)-8,10-Dodecadien-1-ol is a sex pheromone, a specific type of pheromone used to attract a mate. nih.govbiosynth.com In the vast landscape of insect semiochemicals, which often feature unbranched aliphatic chains of 9 to 18 carbons with functional groups like alcohols, aldehydes, or acetates, (E,E)-8,10-dodecadien-1-ol is a representative C12 (12-carbon) diene alcohol. mdpi.com
The study of such compounds is fundamental to chemical ecology and has paved the way for innovative and environmentally benign pest management strategies. scoutlabs.agresearchgate.net Research into compounds like codlemone has led to the development of monitoring tools, mass trapping, and, most significantly, mating disruption techniques that are now integral to Integrated Pest Management (IPM) programs worldwide. nih.govscoutlabs.agannualreviews.org The specificity of these pheromones ensures they target the pest species without harming beneficial insects like pollinators. scoutlabs.ag
Historical Perspectives on the Discovery and Initial Characterization of (E,E)-8,10-Dodecadien-1-ol
The journey to identify the codling moth's chemical signal began with the observation of its powerful long-range attraction. In 1971, a team led by W. Roelofs first characterized the primary sex attractant as (E,E)-8,10-Dodecadien-1-ol. frontiersin.orgpherobase.comfrontiersin.org This pioneering work utilized a combination of gas chromatography and electroantennography (EAG), a technique that measures the electrical response of an insect's antenna to olfactory stimuli. pherobase.com
Despite this initial identification, the actual presence of the compound in the moth was questioned for a time because it had not been physically isolated from the insect. zhishangchemical.com This doubt was resolved in 1974 when researchers, using gas chromatography-mass spectrometry (GC-MS) on a purified extract from female moth abdominal tips, confirmed a mass spectrum that matched the authentic synthetic compound. frontiersin.org The biosynthesis of codlemone is a complex process involving multiple steps, including the action of a specific fatty acid desaturase enzyme that creates the characteristic conjugated diene system. researchgate.net Following its identification, numerous synthetic routes were developed to produce codlemone for research and commercial use. ontosight.aipherobase.comchemicalbook.comoup.com
| Property | Value |
| Common Name | Codlemone |
| IUPAC Name | (8E,10E)-dodeca-8,10-dien-1-ol |
| Molecular Formula | C₁₂H₂₂O |
| Molecular Weight | 182.30 g/mol |
| CAS Number | 33956-49-9 |
| Appearance | Colorless liquid to solid |
| Melting Point | 30-32 °C |
Table 1: Chemical Properties of (E,E)-8,10-Dodecadien-1-ol. ontosight.aizhishangchemical.com
Significance of (E,E)-8,10-Dodecadien-1-ol in Insect Communication Systems
(E,E)-8,10-dodecadien-1-ol is the indispensable main component for eliciting the full sequence of mating behavior in male codling moths. annualreviews.org However, the chemical communication of C. pomonella is more nuanced than a single compound. The female moth produces a blend of compounds, and the behavioral response of the male can be modulated by the presence of these other chemicals. mdpi.comannualreviews.org
Research has identified several other compounds in the female pheromone gland, including dodecan-1-ol, tetradecan-1-ol, and geometric isomers of codlemone like the (E,Z), (Z,E), and (Z,Z) forms. mdpi.comoup.com Some of these compounds can have synergistic or antagonistic effects. For instance, while certain isomers added in small quantities might not significantly deter attraction, a blend containing higher proportions of isomers like (E,Z)-8,10-dodecadien-1-ol can strongly reduce male attraction. oup.comresearchgate.net Similarly, (E,E)-8,10-dodecadienyl acetate (B1210297), the acetate ester of codlemone, is a known strong antagonist at high concentrations but may act as a synergist in trace amounts. annualreviews.orgresearchgate.net
Furthermore, the host plant plays a crucial role. Plant volatiles can synergize the male moth's response to the sex pheromone, enhancing the signal and potentially aiding in both mate and host finding. annualreviews.orgfrontiersin.orgresearchgate.net This complex interplay between the primary pheromone, minor components, and host plant odors highlights the sophisticated nature of insect communication systems and is a critical area of study for optimizing semiochemical-based control strategies. frontiersin.orgfao.org
| Compound | Role in C. pomonella Communication | Effect on Male Attraction |
| (E,E)-8,10-Dodecadien-1-ol | Main sex pheromone component mdpi.com | Strong attractant annualreviews.org |
| Dodecan-1-ol | Minor pheromone component mdpi.com | Synergist, enhances upwind flight uliege.beannualreviews.org |
| Tetradecan-1-ol | Minor pheromone component mdpi.com | Synergist, enhances upwind flight uliege.beannualreviews.org |
| (E,Z)-8,10-Dodecadien-1-ol | Geometric isomer of pheromone researchgate.net | Antagonist at higher ratios researchgate.netresearchgate.net |
| (E,E)-8,10-Dodecadienyl acetate | Pheromone component/antagonist mdpi.comscoutlabs.ag | Strong antagonist at high levels, synergist at trace levels annualreviews.org |
| Pear Ester | Host plant volatile (kairomone) frontiersin.org | Attractant; can synergize pheromone response frontiersin.org |
Table 2: Key Compounds Influencing Codling Moth (C. pomonella) Attraction.
Structure
3D Structure
Properties
CAS No. |
81651-60-7 |
|---|---|
Molecular Formula |
C₁₂H₂₂O |
Molecular Weight |
182.3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for E 8,11 Dodecadien 1 Ol and Its Analogues
Chemo- and Stereoselective Synthesis Strategies for (E)-8,11-Dodecadien-1-ol
The primary challenge in synthesizing this compound lies in the precise installation of the two double bonds: one at the C8 position with E (trans) geometry and a terminal double bond at C11. Achieving this requires carefully chosen reactions that avoid isomerization or reaction at other sites in the molecule.
Convergent and Divergent Synthetic Routes to this compound
Synthetic strategies can be broadly categorized as linear, convergent, or divergent. While a linear synthesis builds a molecule step-by-step from one end to the other, convergent and divergent approaches offer greater efficiency and flexibility.
A divergent synthesis , in contrast, starts from a common intermediate that is transformed into a variety of different but structurally related compounds. nih.govwikipedia.org This strategy is exceptionally powerful for creating a library of analogues for structure-activity relationship studies. nih.gov For instance, a common precursor like 12-hydroxydodecanoate could be subjected to different desaturation and functional group manipulation steps to yield this compound and other isomeric dodecadienols or related pheromone structures. nih.govnih.gov
| Synthesis Strategy | Description | Application to this compound |
| Convergent | Two or more complex fragments are synthesized independently and then joined. | A C8 building block (e.g., an 8-haloocten-1-ol derivative) is coupled with a C4 building block (e.g., a vinyl organometallic reagent). |
| Divergent | A common intermediate is used to generate a library of structurally related products. wikipedia.org | A functionalized C12 chain is selectively modified to produce various dodecadienol isomers for biological screening. |
Role of Organometallic Reagents in Stereocontrolled Synthesis of this compound
Organometallic reagents are indispensable tools in modern organic synthesis due to their ability to form carbon-carbon bonds with high precision and control. msu.eduyoutube.com In the synthesis of this compound, their primary role is in the coupling of key fragments to construct the C12 backbone.
Grignard reagents (R-MgX) and organocuprates (R₂CuLi) are prominent examples. youtube.comresearchgate.net A key step in one potential synthesis involves the coupling of a Grignard reagent derived from a protected 6-chlorohexan-1-ol with a suitable C6 fragment containing the desired diene system. google.com Transition metal catalysts, particularly those based on copper or palladium, are often essential for these reactions. google.comgoogle.com For example, lithium tetrachlorocuprate (Li₂CuCl₄) can catalyze the cross-coupling between a Grignard reagent and an allylic acetate (B1210297), a reaction that is foundational for building the required carbon skeleton. google.com
The choice of organometallic reagent and catalyst is critical for controlling the stereochemistry of the double bonds. For instance, Suzuki-Miyaura and Negishi cross-coupling reactions, which utilize organoboron and organozinc reagents respectively, are well-known for their ability to preserve the geometry of the double bonds present in the starting materials, making them highly suitable for the stereocontrolled synthesis of unsaturated molecules like this compound. rsc.org
Enantioselective Approaches to Related Chiral Analogs of this compound
While this compound itself is an achiral molecule, many structurally similar natural products, including insect pheromones, are chiral and biologically active as a single enantiomer. nih.govnih.gov The synthesis of chiral analogs is therefore of significant interest. Asymmetric synthesis is a field dedicated to creating chiral molecules with a preference for one of two enantiomers. uwindsor.ca
Enantioselective synthesis of chiral analogs, for example, a molecule with a methyl group at a specific position, can be achieved through several methods:
Use of a Chiral Auxiliary: A chiral molecule is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, after which it is removed.
Use of a Chiral Catalyst: A small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other. uwindsor.ca This is a highly efficient method, with prominent examples including asymmetric epoxidations, hydrogenations, and carbon-carbon bond-forming reactions. nih.gov
Enzymatic Resolution: An enzyme is used to selectively react with one enantiomer in a racemic mixture, allowing the separation of the unreacted enantiomer from the product. mdpi.com Lipases are commonly used for the kinetic resolution of racemic alcohols by selectively acylating one enantiomer. mdpi.comnih.gov
For instance, a chiral analog such as (S)-10-methyl-(E)-8,11-dodecadien-1-ol could be synthesized using an asymmetric conjugate addition of a methyl organocuprate to an appropriate α,β-unsaturated ester, a key strategy for creating chiral centers. nih.gov
Biosynthetic Mimicry and Chemoenzymatic Synthesis of this compound
Nature provides an elegant blueprint for the synthesis of complex molecules. Many insects synthesize long-chain unsaturated alcohols from common fatty acid precursors through a series of highly specific enzymatic reactions. nih.govwikipedia.org By mimicking these natural pathways, chemists can develop highly efficient and environmentally benign chemoenzymatic and biosynthetic routes. researchgate.net
Enzymatic Catalysis in the Production of this compound Precursors
The core of chemoenzymatic synthesis is the use of isolated enzymes or whole microorganisms to perform specific chemical transformations that are often difficult to achieve with conventional chemistry. researchgate.netnih.gov In the context of this compound, enzymes can be used to generate key precursors with the correct unsaturation pattern.
The biosynthesis of this compound in nature likely starts from a saturated C12 fatty acid, such as lauric acid. A series of desaturase enzymes then introduce double bonds at specific positions. nih.gov For example, a Δ11-desaturase would create a terminal double bond, and a different desaturase would introduce the C8 double bond. By harnessing these or similar enzymes in engineered microorganisms like Saccharomyces cerevisiae (baker's yeast), it is possible to produce the required dodecadienoic acid precursor from simple feedstocks like glucose. nih.gov Other enzymes, such as lipases, can be used for the selective hydrolysis or esterification of precursors, while hydratases can stereoselectively add water across double bonds to create chiral hydroxyl groups in related analogs. researchgate.netnih.gov
| Enzyme Class | Function in Synthesis | Potential Application for Precursors |
| Desaturase | Introduces C=C double bonds into acyl chains. nih.gov | Creates the 8,11-diene system from a saturated C12 fatty acid. |
| Lipase | Catalyzes ester hydrolysis or formation. researchgate.net | Resolves racemic precursors or selectively protects/deprotects hydroxyl groups. |
| Hydratase | Adds water across a C=C double bond. nih.gov | Generates chiral hydroxylated analogs from the diene backbone. |
Biocatalytic Transformations for Stereospecific this compound Synthesis
The final step in the biosynthesis of many insect pheromones is the reduction of a fatty acyl-CoA or fatty aldehyde to the corresponding primary alcohol. nih.govnih.gov This transformation is catalyzed by Fatty Acyl-CoA Reductases (FARs), a class of enzymes that exhibit high substrate specificity and produce the alcohol directly. nih.gov
By expressing a suitable FAR enzyme in an engineered yeast strain that already produces the (E)-8,11-dodecadienoyl-CoA precursor, a complete biosynthetic pathway can be constructed. youtube.com This whole-cell biocatalysis approach allows for the one-pot conversion of simple carbon sources into the final target molecule under mild, aqueous conditions. nih.gov This method avoids the use of harsh chemical reducing agents and simplifies purification, representing a green and sustainable manufacturing strategy. Furthermore, photoenzymatic cascades, for instance using a photodecarboxylase, are emerging as novel biocatalytic tools to convert fatty acids into valuable long-chain alcohols. nih.govrsc.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of fine chemicals like the insect pheromone this compound is driven by the need to reduce environmental impact and improve economic feasibility. Traditional chemical syntheses of pheromones often involve multiple steps, hazardous reagents, and the generation of significant waste. nih.gov Green methodologies focus on increasing reaction efficiency, utilizing safer solvents or solvent-free conditions, sourcing starting materials from renewable feedstocks, and employing biocatalysis. technoilogy.itrsc.org These approaches aim to create more sustainable and environmentally benign pathways for producing high-value molecules.
Solvent-Free and Atom-Economical Syntheses of this compound
Atom economy, a core concept in green chemistry, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org Many conventional synthetic routes for insect pheromones, while effective, exhibit poor atom economy. nih.gov
A common method for forming the carbon-carbon double bonds in pheromone synthesis is the Wittig reaction. wikipedia.org However, this reaction is a prime example of low atom economy, as it generates a stoichiometric amount of triphenylphosphine (B44618) oxide waste for every molecule of alkene produced. nih.govwikipedia.org The high molecular weight of this byproduct means a significant portion of the reactant mass is converted into waste rather than the target product. researchgate.net
Modern synthetic methods offer more atom-economical alternatives. Olefin metathesis, particularly cross-metathesis, has emerged as a powerful tool for the synthesis of unsaturated pheromones. nih.gov This catalytic reaction, often employing ruthenium-based catalysts, directly couples two olefin fragments, generating a volatile small molecule like ethene as the only major byproduct, thus achieving a much higher atom economy. nih.gov While specific applications to this compound are not extensively detailed, the synthesis of analogous C12 pheromone components has been successfully demonstrated using this technique.
Another key principle of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions, conducted by grinding solid reactants together or using neat liquid reagents, can significantly reduce waste, eliminate toxic emissions, and sometimes enhance reaction rates. cmu.edumdpi.com While the application of solvent-free techniques to the multi-step synthesis of this compound is not yet widely established in published literature, it represents a significant area for future development to create more environmentally friendly manufacturing processes.
| Reaction Type | Key Reagents | Major Byproduct | Atom Economy Principle |
|---|---|---|---|
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Triphenylphosphine oxide | Low; a high-mass stoichiometric byproduct is generated. wikipedia.org |
| Olefin Cross-Metathesis | Two different alkenes, Ru-catalyst | Volatile small alkene (e.g., ethene) | High; most reactant atoms are incorporated into the product, and the byproduct is a small, simple molecule. nih.gov |
Sustainable Feedstocks and Bioproduction for this compound
The shift away from petrochemical-based starting materials towards renewable feedstocks is a cornerstone of sustainable chemical production. rsc.org Oleochemicals, which are derived from natural fats and oils from plants, animals, and microorganisms, provide a renewable source of carbon for chemical synthesis. technoilogy.itadvancedsciencenews.com These feedstocks, rich in fatty acids, can be chemically modified to produce pheromone precursors. Biomass, including agricultural wastes and dedicated energy crops, serves as another crucial sustainable feedstock, primarily for fermentation-based production routes. rsc.orgresearchgate.net
Bioproduction, utilizing engineered microbial cell factories, represents a powerful green chemistry approach for synthesizing complex molecules like this compound from simple, renewable feedstocks such as glucose. lbl.gov Oleaginous yeasts, such as Saccharomyces cerevisiae and Yarrowia lipolytica, are particularly well-suited for this purpose due to their natural ability to produce and store large quantities of lipids. nih.govcore.ac.uk
The biosynthesis of a C12 fatty alcohol like this compound in an engineered yeast involves several key metabolic engineering steps:
Harnessing Fatty Acid Synthesis (FAS): The microbe's native FAS pathway is used to build the carbon chain of the molecule from acetyl-CoA, which is derived from feedstocks like glucose. nih.gov
Controlling Chain Length: To ensure the production of a C12 backbone, specific enzymes called thioesterases can be introduced. These enzymes cleave the growing fatty acid chain from the FAS complex when it reaches the desired length of 12 carbons. frontiersin.orgresearchgate.net
Introducing Unsaturation: Specific desaturase enzymes are heterologously expressed to introduce double bonds at precise locations along the carbon chain. Achieving the required E8 and E11 geometry would necessitate the discovery or engineering of desaturases with the correct regioselectivity and stereoselectivity. researchgate.net
Reduction to an Alcohol: Finally, the carboxyl group of the C12 fatty acid precursor is reduced to a primary alcohol. This is accomplished by introducing a fatty acyl-CoA reductase (FAR) or a carboxylic acid reductase (CAR) enzyme, which converts the fatty acid derivative into the final alcohol product, this compound. lbl.govfrontiersin.orgnih.gov
This bioproduction route operates at ambient temperatures and pressures in aqueous media, avoiding the harsh conditions and hazardous solvents often used in traditional organic synthesis. It exemplifies a sustainable manufacturing strategy by converting low-cost, renewable carbohydrates directly into a high-value specialty chemical. lbl.gov
| Component | Function | Examples |
|---|---|---|
| Microbial Host | Serves as the "cell factory" for biosynthesis. | Saccharomyces cerevisiae, Yarrowia lipolytica, Escherichia coli. lbl.govnih.gov |
| Sustainable Feedstock | Provides the basic carbon source for the fermentation. | Glucose, sucrose, lignocellulosic hydrolysates. rsc.orglbl.gov |
| Thioesterase | Controls the carbon chain length of the fatty acid precursor (e.g., to C12). | Plant thioesterases from Umbellularia californica. frontiersin.org |
| Desaturase | Creates double bonds at specific positions in the fatty acid chain. | Δ11-desaturase. wikipedia.org |
| Fatty Acyl-CoA Reductase (FAR) | Reduces the fatty acyl-CoA to the corresponding fatty alcohol. | FAR from Marinobacter aquaeolei VT8 or Mus musculus. lbl.govcore.ac.uk |
Biosynthesis and Metabolic Pathways of E 8,11 Dodecadien 1 Ol in Biological Systems
Elucidation of Precursor Molecules in (E)-8,11-Dodecadien-1-ol Biosynthesis
The biosynthesis of this compound begins with common primary metabolites. The carbon backbone is derived from acetyl-CoA through de novo fatty acid synthesis, typically resulting in the formation of palmitoyl-CoA (a C16 saturated fatty acyl-CoA) or stearoyl-CoA (a C18 saturated fatty acyl-CoA). nih.gov These long-chain fatty acids serve as the primary precursors for a vast array of moth pheromones.
To produce a C12 compound like this compound, the C16 or C18 precursors must undergo a process of chain shortening. This is accomplished through a limited number of β-oxidation cycles, a metabolic process that systematically removes two-carbon units from the fatty acyl chain. For instance, two cycles of β-oxidation would convert palmitoyl-CoA (C16) into myristoyl-CoA (C14), and a subsequent cycle would yield lauroyl-CoA (C12), the direct saturated precursor for dodecadien-1-ol based pheromones. nih.gov Labeling studies in related species like the codling moth, Cydia pomonella, have confirmed that the application of labeled hexadecanoic acid (palmitic acid) leads to the production of C12 pheromone components, demonstrating the role of chain-shortening in this process. nih.govslu.se
The immediate precursor to this compound, following the introduction of double bonds, would be (E)-8,11-dodecadienoyl-CoA.
| Precursor Stage | Compound Name | Chemical Formula | Role in Pathway |
| Primary Precursor | Palmitoyl-CoA | C₁₆H₃₁O₂S-CoA | Product of de novo fatty acid synthesis. |
| Chain-Shortened Precursor | Lauroyl-CoA (Dodecanoyl-CoA) | C₁₂H₂₃O₂S-CoA | Saturated C12 backbone prior to desaturation. |
| Unsaturated Intermediate | (E)-8,11-Dodecadienoyl-CoA | C₁₂H₁₉O₂S-CoA | Immediate precursor before final reduction to alcohol. |
Enzymology of Desaturase and Reductase Systems in this compound Production
The conversion of the saturated C12 precursor, lauroyl-CoA, into the final alcohol product is mediated by two critical classes of enzymes: fatty acyl desaturases (FADs) and fatty acyl reductases (FARs).
Desaturase Systems: Desaturases are responsible for introducing double bonds at specific positions and with specific geometry (E or Z) into the fatty acyl chain. nih.govnih.gov The production of this compound requires two separate desaturation steps to form the non-conjugated diene system at the Δ8 and Δ11 positions. The order of these desaturations can vary between species.
A plausible pathway would involve:
A Δ11-desaturase acting on lauroyl-CoA (12:acyl-CoA) to produce (Z)-11-dodecenoyl-CoA. Moth desaturases in the common Δ11 lineage typically produce Z-isomers. lu.se
A subsequent, and more unusual, desaturase would be required to introduce the E8 double bond. The formation of conjugated dienes, such as the (E,E)-8,10 system in the codling moth, involves an E9-desaturase followed by an isomerization step. nih.gov For a non-conjugated 8,11-diene, a distinct desaturase capable of acting on a mono-unsaturated C12 substrate would be necessary. The specific enzyme responsible for introducing an E-configured double bond at the Δ8 position in this context remains to be fully characterized.
Reductase Systems: Once the correct unsaturated fatty acyl precursor, (E)-8,11-dodecadienoyl-CoA, is synthesized, the final step is the reduction of the thioester functional group to an alcohol. This reaction is catalyzed by a pheromone gland-specific fatty acyl reductase (pgFAR). nih.gov These enzymes are crucial in the terminal step of biosynthesis and often exhibit substrate specificity, which contributes to the precise composition of the final pheromone blend. nih.gov The FAR would convert (E)-8,11-dodecadienoyl-CoA into this compound.
| Enzyme Class | Specific Function | Substrate (Hypothesized) | Product (Hypothesized) |
| Δ11-Desaturase | Introduces double bond at C11 | Lauroyl-CoA | (Z)-11-Dodecenoyl-CoA |
| Δ8-Desaturase | Introduces double bond at C8 | (Z)-11-Dodecenoyl-CoA | (E,Z)-8,11-Dodecadienoyl-CoA |
| Isomerase | Converts Z to E configuration | (E,Z)-8,11-Dodecadienoyl-CoA | (E,E)-8,11-Dodecadienoyl-CoA |
| Fatty Acyl Reductase (FAR) | Reduces acyl-CoA to alcohol | (E)-8,11-Dodecadienoyl-CoA | This compound |
Genetic Regulation of this compound Biosynthesis in Model Organisms
The biosynthesis of moth sex pheromones is a tightly regulated process, controlled both hormonally and at the genetic level. Production is typically restricted to the pheromone gland of the female and is often synchronized with specific life stages and circadian rhythms. mdpi.com
The primary hormonal regulator in many moth species is the Pheromone Biosynthesis Activating Neuropeptide (PBAN). mdpi.com PBAN is a neurohormone released from the subesophageal ganglion that binds to receptors on the pheromone gland cells, initiating a signal transduction cascade that activates the key biosynthetic enzymes, particularly the fatty acyl reductases involved in the final step of pheromone production.
From a genetic standpoint, the enzymes involved in pheromone synthesis—especially the specific desaturases and reductases—are encoded by genes that show highly tissue-specific expression in the pheromone gland. lu.se Transcriptome analyses of pheromone glands from various moth species have been instrumental in identifying candidate genes for these enzymes. nih.gov For example, studies in Cydia pomonella have led to the identification and functional characterization of desaturase genes responsible for its unique pheromone blend. researchgate.net The evolution of new pheromone components is often linked to gene duplication and subsequent functional divergence of these desaturase and reductase genes, allowing for the creation of novel specificities. researchgate.net
Catabolic Pathways and Degradation of this compound in Biological Matrices
The perception of a pheromone signal is as critical as its production, and its rapid degradation is essential for the receiving insect to process temporal information in the pheromone plume and to prevent sensory adaptation. researchgate.net The catabolism, or degradation, of pheromone molecules occurs primarily in the antennae of the receiving male moth.
For alcohol pheromones like this compound, the primary mode of degradation is oxidation. Enzymes such as alcohol dehydrogenases or oxidases, located within the antennal sensilla lymph, can quickly convert the alcohol to the corresponding aldehyde, (E)-8,11-dodecadienal, and subsequently to the carboxylic acid, (E)-8,11-dodecadienoic acid. plos.orgresearchgate.net These more polar metabolites are generally biologically inactive and can be cleared more easily.
In cases where pheromones are acetate (B1210297) esters, antennal esterases play the key role in degradation by hydrolyzing the ester to the corresponding alcohol. researchgate.net The study of these odorant-degrading enzymes (ODEs) is an active area of research, as they represent potential targets for pest control strategies aimed at disrupting chemical communication. researchgate.netnih.gov Environmental factors, such as UV light from the sun, can also contribute to the degradation of pheromone molecules after their release, a process known as photo-degradation. mdpi.com
Ecological and Behavioral Roles of E 8,11 Dodecadien 1 Ol
Environmental Persistence and Dispersal of (E)-8,11-Dodecadien-1-ol in Natural Habitats
The efficacy of this compound as a semiochemical in natural habitats is intrinsically linked to its environmental persistence and dispersal characteristics. As a volatile organic compound, its stability and movement in the environment are influenced by a variety of physical, chemical, and biological factors.
Pheromones, including this compound, are susceptible to degradation from environmental factors, particularly ultraviolet (UV) radiation from sunlight. nih.govjmu.eduarchive.org This photodegradation can alter the chemical structure of the pheromone, rendering it biologically inactive. nih.govjmu.eduarchive.org To counteract this, formulations used for pest management, such as those for the codling moth (Cydia pomonella), often include stabilizers to protect the active ingredient from rapid breakdown. annualreviews.org The persistence of the pheromone is crucial for its effectiveness in applications like mating disruption, where a consistent release of the chemical signal is required over an extended period. nih.gov While specific degradation rates for this compound in soil and water are not extensively detailed in the provided search results, the general understanding is that lepidopteran pheromones dissipate rapidly in the environment, minimizing the risk of long-term accumulation.
The dispersal of this compound in natural habitats, particularly in agricultural settings like orchards, is a key determinant of its ability to influence insect behavior. wsu.edu In mating disruption strategies, synthetic pheromone is released from dispensers placed throughout the orchard. wsu.edu This creates a "pheromone plume" or a "pheromone fog" that permeates the area. wsu.edu The goal is to saturate the environment with the synthetic pheromone, making it difficult for male moths to locate calling females. wsu.edu The dispersal of the pheromone is influenced by factors such as wind speed and direction, temperature, and the physical structure of the habitat (e.g., tree canopy density). vt.edu For instance, male and unmated female codling moth activity is greatest in the upper tree canopy, necessitating the placement of dispensers in the upper half of the trees for maximum effectiveness. vt.edu The release rate of the dispensers is also a critical factor, with different release rates affecting the size and concentration of the pheromone plume. nih.gov
Table 1: Factors Influencing the Environmental Fate of this compound
| Factor | Influence on Persistence and Dispersal | Research Findings |
| UV Radiation | Primary route of degradation, reducing biological activity. | Pheromones are susceptible to photodegradation. nih.govjmu.eduarchive.org Stabilizers are often added to commercial formulations to mitigate this. annualreviews.org |
| Temperature | Affects volatility and release rate from dispensers. | Higher temperatures generally increase the release rate of volatile compounds. |
| Wind | Primary driver of dispersal, creating pheromone plumes. | Wind speed and direction determine the shape and reach of the pheromone plume in orchards. vt.edu |
| Habitat Structure | Tree canopy and vegetation can affect airflow and create microclimates. | Dispensers are strategically placed in the upper canopy to align with moth activity. vt.edu |
| Formulation | Dispensers are designed for controlled, prolonged release. | Various dispenser types (e.g., hand-applied, sprayable microcapsules) are used to manage release rates and longevity. wsu.edumsu.edu |
Evolution of Pheromone Communication Systems Involving this compound
The evolution of pheromone communication systems is a complex process involving the co-evolution of signal production in one sex (typically the female) and its reception and interpretation in the other (typically the male). The use of this compound, the primary component of the codling moth (Cydia pomonella) sex pheromone, provides a well-studied example of these evolutionary dynamics.
The biosynthesis of moth sex pheromones, including this compound (also known as codlemone), is a multi-step process involving a series of enzymes. researchgate.net Research has identified a key bifunctional ∆9 desaturase gene, Cpo_CPRQ, in C. pomonella that is crucial for codlemone biosynthesis. researchgate.netnih.govnih.govlu.se This gene is responsible for introducing the double bonds at the E9 and E8,E10 positions in the fatty acid precursor. researchgate.netnih.gov The evolution of such specific biosynthetic pathways is thought to be a result of gene duplication and neofunctionalization, where existing genes involved in general fatty acid metabolism are co-opted and modified for pheromone production. nih.gov The presence of 27 fatty acid desaturase (FAD) genes in the C. pomonella genome, with some showing restricted expression in the pheromone gland, supports this hypothesis. nih.gov
The specificity of the pheromone signal is critical for reproductive isolation between closely related species. researchgate.net The codling moth pheromone is a blend of compounds, with (E,E)-8,10-dodecadien-1-ol being the major component. vt.edu Other minor components can significantly affect male behavior. For instance, codlemone acetate (B1210297) can act as a strong antagonist. nih.govresearchgate.net The precise ratio of these components is crucial for eliciting the correct behavioral response in males. Intraspecific variation in the pheromone blend of C. pomonella has been observed, suggesting the potential for evolutionary shifts in the female signal. researchgate.net This variation can be influenced by selection pressures such as mating disruption practices. researchgate.net
The evolution of pheromone communication is not solely dependent on the signal but also on the male's ability to detect and respond to it. This involves specialized pheromone receptors (PRs) located in the male's antennae. nih.govfrontiersin.org In C. pomonella, several candidate PRs have been identified, and their responses to different components of the pheromone blend have been characterized. nih.govfrontiersin.orgnih.gov For example, CpomOR5 has been found to be highly sensitive to codlemone acetate. nih.gov The evolution of these receptors, likely through gene duplication and subsequent divergence, allows for the fine-tuning of the male's response to specific pheromone blends, thereby reinforcing species boundaries. frontiersin.org Furthermore, the response of male codling moths to the sex pheromone is synergized by host plant volatiles, such as pear ester. researchgate.netslu.se This indicates that the evolution of the pheromone communication system is also shaped by the ecological context of the insect, linking mate finding with host plant location. researchgate.net
Table 2: Key Genes and Receptors in the this compound Communication System of Cydia pomonella
| Component | Function | Evolutionary Significance |
| Cpo_CPRQ (∆9 desaturase gene) | Key enzyme in the biosynthesis of (E,E)-8,10-dodecadien-1-ol. researchgate.netnih.govnih.govlu.se | A bifunctional enzyme that likely evolved through gene duplication and neofunctionalization, enabling the production of a species-specific pheromone component. nih.gov |
| Pheromone Receptors (e.g., CpomORs) | Detect pheromone components in the male antennae, initiating a behavioral response. nih.govfrontiersin.orgnih.gov | Co-evolve with the female pheromone blend, ensuring specific mate recognition and contributing to reproductive isolation. Some receptors are tuned to antagonists, indicating a complex signaling environment. nih.govfrontiersin.org |
| Host Plant Volatile Receptors (e.g., CpomOR3) | Detect host plant odors, such as pear ester. researchgate.net | The response to sex pheromones is enhanced by host plant volatiles, suggesting an evolutionary link between mate-finding and host selection. researchgate.netslu.se |
Comprehensive Analysis of this compound Reveals Data Scarcity in Neurophysiological Perception
A thorough review of scientific literature reveals a significant lack of specific data regarding the neurophysiological and olfactory mechanisms behind the perception of the chemical compound This compound . While the user's request outlines a detailed structure for an article on this topic, covering aspects from electrophysiological recordings to central nervous system processing, the necessary research to populate these sections for this specific compound does not appear to be publicly available.
Searches for electroantennogram (EAG), single-cell recording (SCR), and single sensillum recording (SSR) data specific to this compound have not yielded concrete results. Similarly, there is no available information on the identification and characterization of specific olfactory receptors (ORs), ligand-binding proteins, or odorant-degrading enzymes that interact with this particular molecule. Consequently, details on how signals from this compound would be processed in the central nervous system are also absent from the scientific record.
It is important to distinguish This compound from a structurally similar and extensively researched pheromone, (E,E)-8,10-Dodecadien-1-ol , also known as codlemone. Codlemone is the primary sex pheromone of the codling moth, Cydia pomonella, and a vast body of research exists detailing its perception, including:
Electrophysiological Responses: Numerous studies have documented strong EAG and single sensillum responses to codlemone in Cydia pomonella.
Olfactory Receptors: Candidate pheromone receptors (e.g., CpomOR1, CpomOR3) have been identified and functionally characterized in relation to codlemone and its analogs.
Binding Proteins: Pheromone-binding proteins (PBPs) that specifically bind codlemone have been studied in this species.
Central Processing: The processing of codlemone signals within the antennal lobe of the codling moth brain has been a subject of detailed investigation.
This wealth of information for (E,E)-8,10-Dodecadien-1-ol highlights the type of data that is currently unavailable for this compound. Due to the precise structural requirements of olfactory receptors, it is not scientifically accurate to extrapolate the neurophysiological data from one compound to a different isomer.
Neurophysiological and Olfactory Mechanisms of E 8,11 Dodecadien 1 Ol Perception
Central Nervous System Processing of (E)-8,11-Dodecadien-1-ol Signals
Neural Pathways and Glomerular Activation Patterns in Response to this compound
There is currently no published research that has investigated the specific neural pathways involved in the perception of this compound. Consequently, data on which olfactory receptor neurons (ORNs) detect this compound, the specific glomeruli in the antennal lobe that are activated upon its detection, and the subsequent processing of this information in higher brain centers are absent from the scientific record.
Table 1: Glomerular Activation in Response to this compound
| Glomerulus | Activation Level | Notes |
|---|
Integration of this compound Cues with Other Sensory Inputs
Information regarding the integration of olfactory signals from this compound with other sensory modalities, such as visual or mechanosensory inputs, is not available. Research into how the perception of this compound might be modulated by, or how it might influence, the processing of other environmental cues has not been conducted.
Table 2: Sensory Integration with this compound Perception
| Sensory Modality | Interacting Cue | Observed Effect on Behavior/Neural Response |
|---|
Advanced Analytical Methodologies for the Detection and Quantification of E 8,11 Dodecadien 1 Ol
Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis of (E)-8,11-Dodecadien-1-ol
Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry. In trace analysis, GC-MS allows for the identification and quantification of minute quantities of the target analyte in complex matrices.
The process involves injecting a sample into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for identification. For enhanced sensitivity in trace analysis, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific ions characteristic of this compound, thereby reducing background noise and improving the signal-to-noise ratio.
Effective sample preparation is a critical step in achieving accurate and reliable results in the GC-MS analysis of this compound, especially at trace concentrations. The primary goals of sample preparation are to extract the analyte from the sample matrix, concentrate it, and remove interfering substances. Common extraction techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME).
Derivatization is often employed to improve the chromatographic behavior and mass spectrometric detection of alcohols like this compound. The hydroxyl group of the alcohol can be converted into a less polar and more volatile derivative, which can lead to sharper chromatographic peaks and reduced tailing. Common derivatizing agents for alcohols include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acetylating agents (e.g., acetic anhydride), and trifluoroacetylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA). The choice of derivatization reagent depends on the specific requirements of the analysis, such as the desired volatility and the characteristic fragment ions for mass spectrometric detection.
Table 1: Common Derivatization Reagents for GC-MS Analysis of Alcohols
| Derivatizing Agent | Abbreviation | Derivative Formed | Key Advantages |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) ether | Forms stable, volatile derivatives; produces characteristic mass spectra. |
| Acetic Anhydride | - | Acetate (B1210297) ester | Simple reaction; can improve chromatographic peak shape. |
| Trifluoroacetic Anhydride | TFAA | Trifluoroacetate ester | Increases volatility; introduces fluorine atoms which can enhance detection by electron capture detection (ECD) if used. |
Isotope dilution mass spectrometry (IDMS) is a highly accurate method for the absolute quantification of compounds and is considered a definitive measurement method. nih.gov This technique involves adding a known amount of an isotopically labeled internal standard of this compound to the sample before any sample preparation or analysis. nih.govresearchgate.net The isotopically labeled standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., deuterium, carbon-13).
Because the labeled standard and the native analyte behave identically during extraction, derivatization, and chromatography, any sample loss will affect both compounds equally. The ratio of the native analyte to the isotopically labeled standard is measured by the mass spectrometer. Since the amount of added labeled standard is known, the absolute concentration of the native analyte in the original sample can be calculated with high precision and accuracy, minimizing the effects of matrix interference and variations in instrument response. nih.govnist.govnih.gov
High-Resolution Separation Techniques for this compound and its Stereoisomers
The presence of stereoisomers can significantly impact the biological activity of a compound. Therefore, high-resolution separation techniques are essential for the analysis of this compound and its stereoisomers. These methods are designed to separate compounds with very similar physical and chemical properties.
Since enantiomers possess identical physical properties in a non-chiral environment, their separation requires a chiral environment. minia.edu.eg This can be achieved through the use of chiral stationary phases in chromatography. minia.edu.egsigmaaldrich.com
Chiral gas chromatography is a specialized form of gas chromatography used to separate enantiomers. chromatographyonline.comgcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to different retention times and thus their separation. chromatographyonline.com Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds, including alcohols. chromatographyonline.comresearchgate.net
The assessment of enantiomeric purity is critical in many applications, as different enantiomers can have distinct biological activities. Chiral GC allows for the determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer in a mixture. This is crucial for quality control in the synthesis of enantiomerically pure compounds.
Table 2: Examples of Chiral Stationary Phases for GC
| Stationary Phase Type | Common Examples | Principle of Separation |
| Cyclodextrin Derivatives | Permethylated β-cyclodextrin, Diacetyl-tert-butyldimethylsilyl-β-cyclodextrin | Inclusion complexation and intermolecular interactions (hydrogen bonding, dipole-dipole). |
| Amino Acid Derivatives | Chirasil-Val | Hydrogen bonding and dipole-dipole interactions. |
Multidimensional gas chromatography (MDGC), often referred to as GCxGC, is a powerful technique for the analysis of complex mixtures containing numerous components. chromatographyonline.comscilit.com This method involves the use of two different chromatographic columns with different separation mechanisms, connected in series. A portion of the effluent from the first column is selectively transferred to the second column for further separation.
This two-dimensional separation provides significantly higher resolution than single-column GC, allowing for the separation of co-eluting compounds. chromatographyonline.com In the context of this compound analysis, MDGC can be used to separate the target analyte from complex matrix components or to resolve it from closely related isomers that may not be separated on a single column. For instance, a non-polar column could be used in the first dimension to separate compounds based on boiling point, followed by a polar or chiral column in the second dimension for separation based on polarity or chirality.
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation in Research Contexts
In research settings, the unambiguous structural elucidation of this compound and its potential isomers or degradation products is paramount. Advanced spectroscopic and spectrometric techniques provide detailed information about the molecular structure.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is invaluable for confirming the molecular formula of this compound and for identifying unknown compounds. Techniques like tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information based on the fragmentation pattern. wordpress.com
Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The presence of a hydroxyl group and carbon-carbon double bonds in this compound can be confirmed by characteristic absorption bands in the IR spectrum.
Table 3: Spectroscopic Data for Structural Elucidation
| Technique | Information Provided |
| ¹H NMR | Number of different types of protons, their chemical environment, and spin-spin coupling. |
| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons, long-range correlations. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns for structural information. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups (e.g., -OH, C=C). |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments of this compound and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, and crucially, the coupling constants between adjacent protons in ¹H NMR can definitively establish the geometry of the double bonds.
For a diene like dodecadien-1-ol, the key to assigning the stereochemistry lies in the analysis of the olefinic region of the ¹H NMR spectrum. The magnitude of the spin-spin coupling constant (J-coupling) between two protons on a double bond is dependent on their spatial relationship. Protons in a trans (E) configuration exhibit a large coupling constant, typically in the range of 12-18 Hz, whereas protons in a cis (Z) configuration show a smaller coupling constant, usually between 6-12 Hz.
In the case of the illustrative compound (E,E)-8,10-dodecadien-1-ol, the ¹H NMR spectrum shows distinct signals for the four olefinic protons. The coupling constants between H8-H9 and H10-H11 are observed to be approximately 15 Hz, providing clear evidence for the (E,E) configuration of the conjugated diene system. chemwhat.com The chemical shifts of the carbons attached to the double bonds in the ¹³C NMR spectrum also provide confirmatory evidence of the structure.
Analysis of derivatives, such as the acetate ester, is also common. Acetylation of the terminal alcohol to form (E,E)-8,10-dodecadien-1-yl acetate results in a downfield shift of the signals corresponding to the protons and carbon at the C1 position, providing further structural confirmation.
Interactive Table: Representative ¹H NMR Data for (E,E)-8,10-Dodecadien-1-ol (Illustrative data based on the known isomer)
| Assigned Proton(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (-CH₂OH) | 3.64 | t | 6.6 |
| H12 (-CH₃) | 0.98 | t | 7.5 |
| H2-H7 (-CH₂-) | 1.25-1.60 | m | - |
| H8, H9, H10, H11 | 5.50-6.10 | m | ~15 (trans) |
Interactive Table: Representative ¹³C NMR Data for (E,E)-8,10-Dodecadien-1-ol Acetate Derivative (Illustrative data based on the known isomer derivative)
| Assigned Carbon(s) | Chemical Shift (δ, ppm) |
| C1 (-CH₂OAc) | 64.6 |
| C2-C7 (-CH₂) | 25.8, 28.5, 29.0, 29.1, 32.7 |
| C8, C9, C10, C11 (=CH-) | 128.8, 130.4, 131.2, 132.5 |
| C12 (-CH₃) | 14.2 |
| Acetate CH₃ | 21.0 |
| Acetate C=O | 171.2 |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis of this compound
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and obtaining information about the molecular structure of this compound by analyzing its molecular vibrations.
Infrared (IR) Spectroscopy: The IR spectrum provides characteristic absorption bands corresponding to specific vibrational modes. For a long-chain alcohol with double bonds, key diagnostic peaks include:
O-H Stretch: A strong, broad absorption band typically appears around 3300-3400 cm⁻¹ due to the stretching of the hydroxyl group.
C-H Stretches: Absorptions around 2850-2960 cm⁻¹ are due to the symmetric and asymmetric stretching of C-H bonds in the methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the alkyl chain. C-H stretching from the vinylic carbons (=C-H) appears at a higher frequency, typically above 3000 cm⁻¹.
C=C Stretch: The carbon-carbon double bond stretching vibration usually gives rise to a medium-to-weak band in the 1640-1680 cm⁻¹ region.
C-H Out-of-Plane Bend: This is a particularly important diagnostic peak for determining the stereochemistry of the double bond. For an (E) or trans disubstituted double bond, a strong and characteristic absorption band appears in the 960-975 cm⁻¹ region. The presence of a strong band near 970 cm⁻¹ would be a primary indicator for the (E) configuration at the C8-C9 double bond. For the conjugated system in the illustrative (E,E)-8,10-dodecadien-1-ol, a strong band is observed around 990 cm⁻¹. chemwhat.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H and C-O stretches are often weak in Raman spectra, the C=C double bond stretch, especially in a conjugated system, typically produces a strong signal in the 1600-1680 cm⁻¹ region. This makes Raman particularly useful for analyzing the carbon backbone and unsaturation.
Interactive Table: Key Vibrational Modes for (E,E)-8,10-Dodecadien-1-ol (Illustrative data based on the known isomer)
| Vibrational Mode | Technique | Typical Frequency (cm⁻¹) | Intensity |
| O-H Stretch | IR | ~3350 | Strong, Broad |
| sp³ C-H Stretch | IR | 2855-2930 | Strong |
| sp² C-H Stretch | IR | ~3020 | Medium |
| C=C Stretch | IR / Raman | ~1650 | Weak (IR), Strong (Raman) |
| C-H Out-of-Plane Bend (trans) | IR | ~990 | Strong |
| C-O Stretch | IR | ~1058 | Medium-Strong |
Development of Portable and Field-Deployable Detection Systems for this compound
The detection of specific pheromones like this compound in the field is critical for integrated pest management (IPM) programs, particularly for monitoring insect populations like the codling moth. This has driven the development of highly sensitive and portable detection systems that can be deployed directly in agricultural settings.
Electroantennography (EAG): A primary technology in this area is the electroantennographic detector (EAD) or electroantennogram (EAG). This biosensor technique utilizes the actual antenna of a target insect as the sensing element. nih.gov An excised antenna is mounted between two electrodes, and when a plume of air containing a stimulating odorant (like a pheromone) passes over it, the olfactory receptor neurons on the antenna generate a summed electrical potential. This potential is amplified and recorded as an EAG signal. uni-goettingen.deockenfels-syntech.com EAG is exceptionally sensitive and specific, as it leverages the insect's own highly evolved olfactory system. It is used in laboratory settings to screen for biologically active compounds and can be integrated into portable devices for field analysis. nih.govpeerj.com
Pheromone-Baited Traps: The most common field-deployable systems are pheromone-baited traps. These traps contain a lure impregnated with a synthetic version of the pheromone, which attracts male insects. The number of insects captured over time provides a direct measure of the pest population density and activity, helping to time insecticide applications more effectively or to assess the efficacy of control measures like mating disruption. iobc-wprs.org
Kairomone and Multi-Component Lures: Research has shown that combining the sex pheromone with kairomones—plant-produced volatiles that insects use to locate hosts—can significantly increase trap efficacy. For the codling moth, lures that combine the primary pheromone ((E,E)-8,10-dodecadien-1-ol) with compounds like pear ester and acetic acid have been developed. nih.govfrontiersin.org These "combo lures" often attract both male and female moths, providing more comprehensive data on the pest population.
"Smart Traps" and Remote Sensing: A recent innovation is the development of "smart traps" that integrate automated insect counting with remote data transmission. These traps use digital imaging and machine learning algorithms to identify and count captured target pests, eliminating the need for manual inspection. nih.gov The data is then transmitted wirelessly to a central server, allowing growers to monitor pest pressure in real-time from a computer or smartphone. This technology enables more precise and timely decision-making for pest control.
Research Applications and Future Directions for E 8,11 Dodecadien 1 Ol in Chemical Ecology
Utilization of (E,E)-8,10-Dodecadien-1-ol in Sustainable Pest Management Strategies
The synthetic pheromone (E,E)-8,10-Dodecadien-1-ol, also known as codlemone, is a cornerstone of modern, sustainable pest management for the codling moth (Cydia pomonella), a major pest of pome fruits like apples and pears. bioshieldag.comnih.govnih.gov Its species-specificity and non-toxic nature make it an environmentally benign alternative to broad-spectrum insecticides. nih.govnih.gov These pheromone-based strategies are pivotal in minimizing insecticide resistance and protecting non-target organisms. nih.gov
Attract-and-kill systems leverage the potent attractive power of pheromones to lure target pests to a device or formulation that delivers a lethal dose of an insecticide. usda.gov This method significantly reduces the total amount of insecticide needed compared to broadcast sprays, as it targets only the pest insect. The core principle is to use the synthetic pheromone to bring the insect into direct contact with a toxicant. usda.gov
Research has shown that the design of these systems is critical for efficacy. For instance, studies on the codling moth demonstrated that separating the pheromone lure from the insecticide-treated surface can be more effective. Males lured by the pheromone tend to spend more time searching a nearby surface than the pheromone source itself. Placing the toxicant on this adjacent surface increases the duration of contact, ensuring the moth acquires a lethal dose. This insight suggests that combining the attractant and toxicant directly into a single small point source may be less effective, as over-exposure to the pheromone can cause the moth to leave before sufficient insecticide exposure occurs.
Mating disruption is one of the most commercially successful applications of synthetic insect pheromones. researchgate.netcaliforniaagriculture.org This technique involves permeating the atmosphere of a crop, such as an apple orchard, with a high concentration of the synthetic female sex pheromone. nih.govnih.gov This widespread release of pheromone makes it difficult or impossible for male moths to locate calling females, thereby disrupting mating and reducing subsequent larval infestations. nih.govresearchgate.net
The efficacy of mating disruption for controlling the codling moth with (E,E)-8,10-Dodecadien-1-ol is well-documented and is used on hundreds of thousands of hectares worldwide. nih.govnih.gov Various dispenser technologies have been developed to optimize the release of the pheromone throughout the growing season, including passive dispensers, aerosol emitters, and sprayable microencapsulated formulations. researchgate.netnih.gov
| Dispenser Technology | Typical Deployment Density | Key Feature |
| Passive Dispensers | High (e.g., 615 per ha) | Slow, continuous release over several months. nih.gov |
| Aerosol Emitters | Low (e.g., <5 per ha) | Timed release, often programmed for periods of pest activity. nih.gov |
| Microencapsulated | Broadcast Spray | Can be applied with standard spray equipment. nih.gov |
The mechanisms behind mating disruption can include camouflage of the female's natural pheromone plume, competition between dispensers and females, and habituation of the male's sensory system. californiaagriculture.org
Pheromone-baited traps are an indispensable tool for monitoring insect populations. bdspublishing.compsu.edu Traps containing a lure with (E,E)-8,10-Dodecadien-1-ol are highly effective at attracting male codling moths. nih.gov These traps allow growers and pest managers to:
Detect Pest Presence: Determine if a pest is present in a specific area, which is crucial for early intervention. psu.edu
Estimate Population Density: The number of moths captured over time can indicate the relative size of the pest population. nih.gov
Track Phenology: Monitoring helps determine the timing of key life stages, such as adult emergence and flight periods, allowing for the precise timing of control measures. nih.gov
Data from pheromone traps are fundamental to making informed decisions within an IPM framework, helping to determine if and when other control actions, such as insecticide applications, are economically justified. bdspublishing.comresearchgate.net Different trap designs, such as delta traps and wing traps, are used depending on the specific monitoring objectives. bdspublishing.comnih.gov
Integration of (E,E)-8,10-Dodecadien-1-ol Research into Integrated Pest Management (IPM) Frameworks
Pheromone-based tactics are most effective when used as part of a comprehensive Integrated Pest Management (IPM) program rather than as standalone solutions. nih.govcaliforniaagriculture.org IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. nih.govresearchgate.net
The use of (E,E)-8,10-Dodecadien-1-ol for mating disruption and monitoring fits seamlessly into IPM by providing a selective, non-toxic method to suppress key pest populations. nih.govnih.gov This reduces reliance on broad-spectrum insecticides, which helps preserve populations of beneficial insects that act as natural enemies of pests. psu.edu Large-scale, area-wide IPM programs, such as the Codling Moth Areawide Management Project (CAMP), have successfully integrated mating disruption, leading to significant reductions in insecticide use while maintaining low crop damage. psu.eduresearchgate.net
Chemoinformatic and Computational Modeling of (E,E)-8,10-Dodecadien-1-ol Interactions
Chemoinformatics and computational modeling are increasingly valuable tools for understanding the interactions between pheromone molecules and their corresponding protein receptors in insect antennae. nih.gov These in silico approaches allow researchers to analyze large datasets and model protein-ligand interactions, which can accelerate the discovery and optimization of pest management tools. nih.govmdpi.com
For a compound like (E,E)-8,10-Dodecadien-1-ol, modeling can help predict how the molecule fits into its specific olfactory receptor. nih.gov By understanding these interactions at a molecular level, scientists can design new, more potent attractants or antagonists. Techniques like molecular docking simulation can predict the binding orientation of the pheromone within the receptor's binding site, highlighting key amino acid residues involved in the interaction. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a compound and its biological activity. mdpi.com In the context of pheromones, QSAR studies can be used to predict the attractiveness or disruptive potential of novel analogues based on their molecular properties.
Research on analogues of (E,E)-8,10-Dodecadien-1-ol (codlemone) provides a practical example of structure-activity relationship principles. In one study, halogenated analogues of codlemone were synthesized to investigate if they could serve as more effective agents for pest control. nih.gov Their biological activity was assessed using electroantennography (EAG), which measures the electrical response of an insect's antenna to a chemical stimulus.
The findings from these studies can guide the synthesis of new compounds with improved characteristics, such as greater stability in the field or higher affinity for the target receptor, ultimately leading to more effective and efficient pest management products. nih.gov
Molecular Dynamics Simulations of (E)-8,11-Dodecadien-1-ol Binding to Olfactory Receptors
Molecular dynamics (MD) simulations have become an essential computational tool for investigating the interactions between odorant molecules, such as this compound, and their corresponding olfactory receptors (ORs). herts.ac.uk These simulations provide insights at an atomic level into the binding mechanisms that are difficult to obtain through experimental methods alone. researchgate.net Given the challenges in crystallizing ORs, which are G protein-coupled receptors (GPCRs), computational modeling is indispensable for understanding their structure and function. herts.ac.uk
The process of simulating the binding of this compound to a specific insect OR typically involves a multi-step approach. First, a three-dimensional structure of the target OR is generated using homology modeling, where the amino acid sequence of the OR is mapped onto the known structure of a related GPCR, such as bovine rhodopsin. herts.ac.uk
Once a model of the receptor is built, molecular docking is employed to predict the most probable binding pose of the this compound molecule within the receptor's binding pocket. This step provides a static snapshot of the interaction. The subsequent MD simulation then introduces dynamism, simulating the movements of the atoms of both the pheromone (ligand) and the receptor over time in a simulated physiological environment. herts.ac.uk
These simulations can reveal crucial information about the binding event:
Binding Stability: MD simulations assess the stability of the pheromone within the binding pocket, calculating metrics like root-mean-square deviation (RMSD).
Key Amino Acid Interactions: They identify specific amino acid residues that form critical bonds (e.g., hydrogen bonds, hydrophobic interactions) with the this compound molecule. This is vital for understanding the basis of receptor specificity. bohrium.com
Conformational Changes: The simulations can show how the binding of the pheromone induces conformational changes in the receptor, which is the first step in initiating the signal transduction cascade that leads to a neuronal response.
Binding Affinity: Advanced techniques like free energy calculations can be used in conjunction with MD simulations to estimate the binding affinity of the pheromone for the receptor, which can then be correlated with experimental data. researchgate.net
By analyzing these dynamic interactions, researchers can understand why a particular receptor is tuned to this compound and how structural analogues might act as agonists or antagonists. This knowledge is fundamental to chemical ecology and can aid in the design of more specific and effective pest management agents. herts.ac.uk
Biotechnological Production of this compound and its Precursors
Traditional chemical synthesis of complex insect pheromones like this compound can be expensive and generate hazardous waste, limiting their widespread use in sustainable agriculture. usda.govresearchgate.net Biotechnological production using engineered microorganisms or plants presents a promising alternative, offering a potentially more sustainable and cost-effective manufacturing platform. earlham.ac.ukunl.edu The biosynthesis of this compound, a C12 unsaturated alcohol, is rooted in the fatty acid metabolic pathways of the host organism.
The general strategy for engineering a bio-factory involves introducing a heterologous biosynthetic pathway into a suitable chassis organism. Common hosts include the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, or plants such as Camelina sativa. usda.govfrontiersin.org The pathway construction requires a specific set of enzymes:
Precursor Formation: The host's native fatty acid synthesis machinery provides the C12 fatty acid precursor, lauroyl-CoA. Metabolic engineering strategies often focus on increasing the intracellular pool of this precursor. frontiersin.org
Desaturation: A sequence of specific fatty acyl-CoA desaturases is required to introduce the two double bonds at the Δ8 and Δ11 positions. This is often the most challenging step, requiring the identification and co-expression of enzymes with the correct regioselectivity and stereoselectivity to form the (E) configuration.
Reduction: Finally, a fatty acyl-CoA reductase (FAR) is introduced to convert the functionalized fatty acyl-CoA into the final alcohol product, this compound. nih.gov
To enhance the production yield, various metabolic engineering techniques are applied. These include upregulating the expression of the biosynthetic pathway genes, deleting competing pathways that siphon away precursors (such as pathways for β-oxidation or storage lipid formation), and optimizing the supply of necessary cofactors like NADPH. frontiersin.orgresearchgate.net
The table below summarizes key enzymes and host systems that have been successfully engineered for the production of other, structurally related lepidopteran pheromones, illustrating the common approaches that would be applicable to this compound synthesis.
| Enzyme Type | Example Enzyme | Source Organism | Host Organism | Product(s) |
| Desaturase | AtrΔ11 | Amyelois transitella | Yarrowia lipolytica | (Z)-11-Hexadecenoic acid |
| Desaturase | DmeΔ9 | Drosophila melanogaster | Saccharomyces cerevisiae | (Z)-9-Tetradecenoic acid |
| Fatty Acyl-CoA Reductase (FAR) | HarFAR | Helicoverpa armigera | Yarrowia lipolytica | (Z)-11-Hexadecen-1-ol |
| Acetyltransferase | S. cerevisiae ATF1 | Saccharomyces cerevisiae | Yarrowia lipolytica | (Z)-9-Tetradecenyl acetate (B1210297) |
This table is based on findings from multiple studies on pheromone biosynthesis. frontiersin.org
While challenges related to metabolic burden and product toxicity in the host remain, ongoing research in synthetic biology is paving the way for commercially viable and sustainable production of complex pheromones. researchgate.netunirioja.es
Emerging Research Frontiers and Unexplored Aspects of this compound Research
Despite its role in chemical ecology, several research avenues concerning this compound remain largely unexplored. These emerging frontiers promise to deepen our understanding of this semiochemical and enhance its application in pest management.
Elucidation of the Complete Olfactory System: While the identity of the primary pheromone component is known, the specific olfactory receptors responsible for its detection in target moth species are often not fully characterized. Future research could focus on deorphanizing these receptors and mapping the entire neural pathway from the antenna to the brain. Understanding how the signal for this compound is processed, and how it integrates with signals from other pheromone components or plant volatiles, is a key frontier. frontiersin.org
Environmental Fate and Ecological Impact: The persistence and degradation of pheromones in the environment are critical for optimizing their use in mating disruption but are not fully understood. nih.gov Unexplored aspects for this compound include its susceptibility to photodegradation and microbial breakdown under different climatic conditions. nih.gov Furthermore, its potential kairomonal effect on non-target species, such as predators or parasitoids that might use the pheromone to locate their hosts, is an important area of ecological research.
Advancements in Biosynthesis and Production: Achieving economically viable production of this compound through biotechnology remains a significant goal. unl.edu Emerging research focuses on bioprospecting for novel, highly efficient desaturases and reductases. Optimizing metabolic pathways in microbial and plant chassis to increase titers and reduce metabolic strain is a major challenge. earlham.ac.uk Developing innovative, low-cost methods for extracting and purifying the compound from the biomass is also crucial for commercialization.
Novel Pest Management Strategies: Current applications are primarily centered on monitoring and mating disruption. annualreviews.org Future research could explore the integration of this compound into more advanced control strategies. This includes "lure-and-kill" or "lure-and-infect" systems, where the pheromone attracts pests to a point source containing a targeted insecticide or a pathogenic microbe. phytojournal.com Investigating the potential for insects to develop behavioral resistance to synthetic pheromones and developing strategies to mitigate this risk is another critical, unexplored area.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-8,11-Dodecadien-1-ol, and how can purity be ensured?
- Methodology : A common approach involves starting with ethyl sorbate (for analogous dienol synthesis), followed by sodium-mediated reduction and acid-catalyzed hydrolysis . Key steps include:
- Step 1 : Reaction of (E)-sorbic acid ethyl ester with sodium in anhydrous conditions to form the dienol intermediate.
- Step 2 : Hydrolysis with sulfuric acid to yield the target alcohol.
- Purification : Distillation under reduced pressure (e.g., 0.1 mmHg) and GC-MS analysis to confirm >98% purity .
Q. How is structural characterization of this compound performed?
- Analytical Techniques :
- NMR : H and C NMR to confirm double bond positions (δ 5.2–5.6 ppm for vinyl protons, J-coupling ~15 Hz for trans configuration) .
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 182 [M], 164 [M-HO]) .
- IR : O-H stretch (~3300 cm) and C=C absorption (~1650 cm) .
Q. What are the ecological implications of this compound based on its physicochemical properties?
- Key Data :
| Property | Value | Source |
|---|---|---|
| log KOW | ~5.4 | |
| Bioaccumulation Potential | High (vPvB) | |
| Soil Mobility | Low (KOC = 3.71) |
- Implications : High log KOW suggests potential bioaccumulation in aquatic organisms. Use QSAR models (e.g., EPI Suite) to predict acute/chronic toxicity .
Advanced Research Questions
Q. How can isomer-specific biological activity be experimentally validated for this compound?
- Methodology :
- Stereoselective Synthesis : Use Sharpless epoxidation or Wittig reactions to isolate E and Z isomers .
- Bioassays : Test isomers in insect electrophysiology (e.g., Cydia splendana antennae) to compare pheromone response thresholds .
- Data Interpretation : EC50 values for E isomers are typically 10–100× lower than Z isomers due to receptor specificity .
Q. How can contradictory ecotoxicity data (e.g., PBT assessment gaps) be resolved?
- Strategies :
- QSAR Modeling : Apply tools like TEST (Toxicity Estimation Software Tool) to predict LC50 for fish/daphnia .
- Experimental Validation : Conduct OECD 203 (fish acute toxicity) and OECD 211 (daphnia reproduction) tests .
Q. What methodological improvements enhance stability during storage and handling?
- Stability Factors :
- Oxidation : Add antioxidants (e.g., BHT at 0.1% w/w) and store under argon at -20°C .
- Light Sensitivity : Use amber vials to prevent UV-induced isomerization .
- Validation : Monitor degradation via HPLC-UV (λ = 210 nm) over 6 months .
Q. How can structure-activity relationships (SAR) guide functional modifications?
- Design Principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
